molecular formula C20H16N2O5S B2354449 10-[(4-Methylphenyl)sulfonyl]-2-nitro-10,11-dihydrodibenzo[b,f][1,4]oxazepine CAS No. 866157-18-8

10-[(4-Methylphenyl)sulfonyl]-2-nitro-10,11-dihydrodibenzo[b,f][1,4]oxazepine

Cat. No.: B2354449
CAS No.: 866157-18-8
M. Wt: 396.42
InChI Key: DBDGVNWWGUHENK-UHFFFAOYSA-N
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Description

10-[(4-Methylphenyl)sulfonyl]-2-nitro-10,11-dihydrodibenzo[b,f][1,4]oxazepine is a useful research compound. Its molecular formula is C20H16N2O5S and its molecular weight is 396.42. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Transformations

  • Asymmetric Alkynylation

    Asymmetric alkynylation of seven-membered cyclic imine dibenzo[b,f][1,4]oxazepines, including derivatives of 10-[(4-Methylphenyl)sulfonyl]-2-nitro-10,11-dihydrodibenzo[b,f][1,4]oxazepine, has been achieved using chiral phosphoric acid and Ag(I) catalysts. This approach facilitates the synthesis of optically active derivatives containing a carbon-carbon triple bond (Ren, Wang, & Liu, 2014).

  • Base-Catalyzed Intramolecular Nucleophilic Substitution

    This process has been used to create dibenzo[b,f][1,4]oxazepin-11(10H)-ones from 2-nitrobenzoic acids, demonstrating the versatility of the dibenzo[b,f][1,4]oxazepine framework in synthetic chemistry (Samet et al., 2006).

  • Ring-Forming Cascade En Route to Carbonic Anhydrase Inhibitors

    Utilizing unprotected primary sulfonamide groups in 4-Chloro-3-nitrobenzenesulfonamide, researchers have synthesized [1,4]oxazepine-based primary sulfonamides. These compounds show strong inhibition of human carbonic anhydrases, highlighting a dual role of the primary sulfonamide functionality (Sapegin et al., 2018).

Advances in Synthesis Methods

  • Recent Synthetic Protocols: A review of recent methods for synthesizing dibenzo[b,f][1,4]oxazepine (DBO) derivatives has highlighted various innovative approaches, including cyclocondensation, copper catalysis, and domino elimination-rearrangement-addition sequences. These methods are vital for developing DBO derivatives of pharmacological interest (Zaware & Ohlmeyer, 2015).

Biomedical Applications

  • Carbonic Anhydrase Inhibition: [1,4]Oxazepine-based primary sulfonamides, derived from 4-Chloro-3-nitrobenzenesulfonamide, have been identified as potent inhibitors of carbonic anhydrases. This discovery underscores the potential therapeutic applications of such compounds in treating conditions where carbonic anhydrase activity is implicated (Sapegin et al., 2018).

Properties

IUPAC Name

5-(4-methylphenyl)sulfonyl-8-nitro-6H-benzo[b][1,4]benzoxazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O5S/c1-14-6-9-17(10-7-14)28(25,26)21-13-15-12-16(22(23)24)8-11-19(15)27-20-5-3-2-4-18(20)21/h2-12H,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBDGVNWWGUHENK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC3=C(C=CC(=C3)[N+](=O)[O-])OC4=CC=CC=C42
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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